UAA crosslinker 1 hydrochloride
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Overview
Description
UAA crosslinker 1 (hydrochloride) is a chemical reagent used primarily in the field of click chemistry. It is known for its ability to incorporate non-canonical amino acids into proteins in vivo by leveraging the promiscuous activity of certain wildtype and engineered aminoacyl-tRNA synthetases . This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UAA crosslinker 1 (hydrochloride) involves the incorporation of an azide group into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, as well as the use of various catalysts and reagents .
Industrial Production Methods: Industrial production of UAA crosslinker 1 (hydrochloride) typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form .
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the formation of a triazole ring by the reaction of an azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the reaction of an azide group with a strained alkyne group, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAc: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products:
Scientific Research Applications
UAA crosslinker 1 (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of UAA crosslinker 1 (hydrochloride) involves its ability to participate in click chemistry reactions. The azide group in the compound reacts with alkyne groups to form stable triazole rings. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules . The molecular targets include proteins and other biomolecules that contain alkyne groups .
Comparison with Similar Compounds
UAA crosslinker 2 (hydrochloride): Another click chemistry reagent with similar properties but different functional groups.
DBCO-PEG4-amine: A strain-promoted alkyne-azide cycloaddition reagent with a different linker structure.
BCN-amine: Another SPAAC reagent with a different alkyne group.
Uniqueness: UAA crosslinker 1 (hydrochloride) is unique due to its specific azide group, which allows it to participate in both CuAAc and SPAAC reactions. This dual functionality makes it highly versatile for various applications in scientific research .
Biological Activity
UAA Crosslinker 1 Hydrochloride (CAS Number: 1994331-17-7) is a synthetic compound designed for the incorporation of non-canonical amino acids (ncAAs) into proteins. This compound is particularly useful in the field of chemical biology and protein engineering, allowing researchers to study protein interactions and functions in live cells. The biological activity of this compound stems from its ability to facilitate specific cross-linking reactions between proteins, enabling the capture and identification of protein-protein interactions.
Property | Value |
---|---|
Molecular Formula | C₉H₁₈ClN₅O₄ |
Molecular Weight | 295.72 g/mol |
CAS Number | 1994331-17-7 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
This compound operates through a mechanism that involves genetic encoding and incorporation into proteins via engineered aminoacyl-tRNA synthetases. This allows for the selective cross-linking of proteins in vivo, facilitating the study of dynamic biological processes. The compound's structure includes a reactive group that can form covalent bonds with specific amino acids, such as cysteine residues in target proteins, thereby stabilizing protein complexes for further analysis .
Protein-Protein Interactions
The primary application of this compound is in the study of protein-protein interactions. This compound enables researchers to capture transient interactions that are often difficult to study using traditional methods. For example, studies have shown that UAA crosslinkers can effectively link interacting proteins in live cells, which can then be analyzed through mass spectrometry to identify the proteins involved and their interaction sites .
Case Studies
- Crosslinking Efficiency : In a study involving genetically encoded cross-linkers, this compound demonstrated an impressive cross-linking efficiency of approximately 85% when used to link specific substrate proteins in vitro .
- Live Cell Analysis : Researchers utilized UAA Crosslinker 1 in live E. coli systems to observe interactions between ubiquitin-conjugating enzymes and their substrates. The incorporation of UAA led to successful cross-linking, confirmed by Western blot analysis, highlighting its effectiveness in real-time biological systems .
- Application in Toxoplasma : A novel photoactivatable cross-linking system using UAA was implemented in Toxoplasma gondii, revealing direct interactions within multiprotein complexes crucial for cellular function. This approach provided insights into the organization of cytoskeletal components .
Comparative Analysis with Other Crosslinkers
Feature | This compound | Photo-crosslinkers (e.g., Azi) |
---|---|---|
Incorporation Method | Genetic encoding | Light activation |
Reaction Type | Covalent bond formation | Reactive nitrene formation |
Application | Live cell studies | Protein interaction mapping |
Efficiency | High (up to 85%) | Variable based on conditions |
Research Findings
Recent research has focused on expanding the utility of this compound by integrating it into various experimental designs:
- Genetically Encoded Chemical Cross-Linking : This innovative approach allows for spontaneous and selective cross-linking of proteins within living cells, providing a powerful tool for studying complex biological networks .
- Mass Spectrometry Analysis : The use of mass spectrometry to analyze cross-linked peptides has been enhanced by incorporating cleavable linkers, enabling more detailed mapping of protein interactions facilitated by UAA .
- Supramolecular Systems : Studies have explored combining UAA with supramolecular structures to modulate protein assembly and activity, demonstrating versatility beyond traditional applications .
Properties
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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